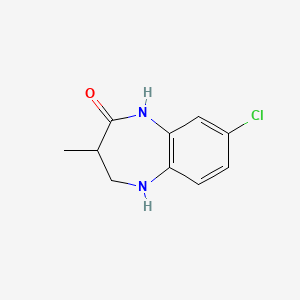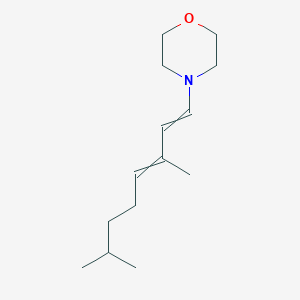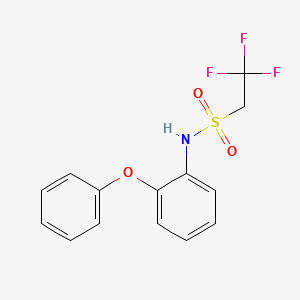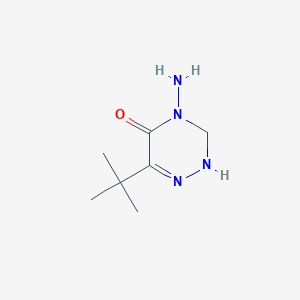
8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound has a unique structure that includes a chlorine atom at the 8th position and a methyl group at the 3rd position, contributing to its distinct chemical and pharmacological properties .
Métodos De Preparación
The synthesis of 8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves several steps. One common method starts with the reaction of 2-amino-5-chlorobenzophenone with methylamine, followed by cyclization to form the benzodiazepine ring. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as hydrochloric acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Halogenation or nitration reactions can introduce new substituents into the benzodiazepine ring, altering its chemical properties.
Aplicaciones Científicas De Investigación
8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Comparación Con Compuestos Similares
8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can be compared with other benzodiazepines such as diazepam and lorazepam. While all these compounds share a common benzodiazepine core, the presence of different substituents (e.g., chlorine, methyl groups) at various positions on the ring structure imparts unique pharmacological properties. For instance, diazepam has a longer half-life and is used for its muscle relaxant properties, whereas lorazepam is preferred for its anxiolytic effects .
Similar Compounds
Diazepam: 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Lorazepam: 7-Chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Clonazepam: 5-(2-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one
Propiedades
Número CAS |
54028-73-8 |
|---|---|
Fórmula molecular |
C10H11ClN2O |
Peso molecular |
210.66 g/mol |
Nombre IUPAC |
7-chloro-3-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C10H11ClN2O/c1-6-5-12-8-3-2-7(11)4-9(8)13-10(6)14/h2-4,6,12H,5H2,1H3,(H,13,14) |
Clave InChI |
HDLCSOQJXLBNLK-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC2=C(C=C(C=C2)Cl)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)




![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)


![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)


